molecular formula C19H18ClN3O4 B6531073 4-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide CAS No. 922931-97-3

4-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide

Cat. No.: B6531073
CAS No.: 922931-97-3
M. Wt: 387.8 g/mol
InChI Key: JJFAMEYBYPFAML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzamide class, characterized by a 3-nitrobenzamide backbone substituted with a chloro group at the 4-position and an N-linked phenyl group modified with 4-methyl and 2-oxopiperidin-1-yl moieties at the 3-position.

Properties

IUPAC Name

4-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c1-12-5-7-14(11-16(12)22-9-3-2-4-18(22)24)21-19(25)13-6-8-15(20)17(10-13)23(26)27/h5-8,10-11H,2-4,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFAMEYBYPFAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the stability of boronic esters, which are key building blocks in the synthesis of this compound, can be affected by air and moisture. .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents on the phenyl ring or benzamide backbone, impacting physicochemical properties:

Table 1: Comparison of Structural Features and Physical Properties
Compound Name (Source) Substituent Modifications Melting Point (°C) H-Bond Donors H-Bond Acceptors Rotatable Bonds Notes
Target Compound 4-methyl-3-(2-oxopiperidin-1-yl)phenyl Not reported 1* 6* 5* Hypothetical (*estimated from structure)
H59934 (4-Chloro-N-(4-fluorophenyl)-3-nitrobenzamide) 4-fluorophenyl Not reported 1 5 3 Fluorine enhances electronegativity
ZINC33268577 [4-methyl-3-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxyphenyl] Not reported 1 5 5 Shape similarity to tivozanib (Tanimoto = 0.803)
Compound 8d (N-(4-Methyl-3-...)thiophene-2-carboxamide) Thiophene-2-carboxamide 200 2 4 5 Lower melting point than pyrazine/pyrimidine analogs
Compound 8f (N-(4-Methyl-3-...)pyrimidine-2-carboxamide) Pyrimidine-2-carboxamide 250 2 5 5 Higher melting point due to aromatic stacking

Key Observations :

  • Melting Points : Aromatic substituents (e.g., pyrimidine in Compound 8f) increase melting points compared to aliphatic or less rigid groups (e.g., thiophene in Compound 8d) .
  • Rotatable Bonds : Flexibility (rotatable bonds) varies with substituent bulk. ZINC33268577 and the target compound have 5 rotatable bonds, suggesting moderate conformational flexibility for target interaction .

Substituent Effects on Bioactivity

  • Fluorine vs. Oxopiperidine : H59934 (4-fluorophenyl) lacks the oxopiperidine ring, reducing H-bond acceptor capacity compared to the target compound. Fluorine’s electronegativity may enhance membrane permeability but limit polar interactions .
  • Heterocyclic Moieties : Compounds with pyrimidine or thiophene () show varied bioactivity, highlighting the importance of aromaticity in target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.